1-Methyl-1H-indol-7-ol
Overview
Description
1-Methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and synthetic drugs. This compound, specifically, is characterized by a methyl group at the nitrogen atom and a hydroxyl group at the seventh position of the indole ring.
Mechanism of Action
Target of Action
1-Methyl-1H-indol-7-ol, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and play a significant role in cell biology . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
They interact with multiple receptors and are involved in various biochemical reactions
Cellular Effects
Indole derivatives have been found to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 1-Methyl-1H-indol-7-ol on various types of cells and cellular processes need to be investigated further.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives
Metabolic Pathways
Indole and its derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms It is likely that this compound is involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-7-ol can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another method is the Larock indolization, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using Lewis acids as catalysts.
Major Products:
Oxidation: Formation of 1-methyl-1H-indole-7-one.
Reduction: Formation of 1-methylindoline-7-ol.
Substitution: Formation of 3-substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indol-7-ol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Comparison with Similar Compounds
Indole: The parent compound, lacking the methyl and hydroxyl groups.
1-Methylindole: Similar structure but without the hydroxyl group.
7-Hydroxyindole: Lacks the methyl group at the nitrogen atom.
Uniqueness: 1-Methyl-1H-indol-7-ol is unique due to the presence of both a methyl group at the nitrogen atom and a hydroxyl group at the seventh position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-methylindol-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOOVLYAHIFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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